N-ethyl-N-methylcathinone hydrochloride
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Overview
Description
N-ethyl-N-methylcathinone hydrochloride is a substituted cathinone, structurally similar to designer drugs such as mephedrone and methylone. It is known for its stimulant properties and is regulated as a Schedule I compound in the United States . This compound is primarily used in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-N-methylcathinone hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 2-bromo-1-phenylpropan-1-one with N-methyl-N-ethylamine under controlled conditions to yield the desired product . The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and is conducted at a specific temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high purity and yield. The final product is often crystallized and purified to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methylcathinone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield N-ethyl-N-methylcathinone oxide, while reduction may produce N-ethyl-N-methylcathinone alcohol .
Scientific Research Applications
N-ethyl-N-methylcathinone hydrochloride has several scientific research applications, including:
Mechanism of Action
N-ethyl-N-methylcathinone hydrochloride exerts its effects by acting on the monoaminergic systems in the brain. It primarily targets the dopamine, norepinephrine, and serotonin transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced stimulation and euphoria, similar to other stimulant drugs .
Comparison with Similar Compounds
Similar Compounds
Mephedrone: Another substituted cathinone with similar stimulant properties.
Methylone: A substituted cathinone known for its empathogenic effects.
Ethylone: A compound structurally similar to methylone but with an ethyl group instead of a methyl group.
Uniqueness
N-ethyl-N-methylcathinone hydrochloride is unique due to its specific substitution pattern, which influences its pharmacological properties and potency. Compared to mephedrone and methylone, it has a distinct balance of stimulant and empathogenic effects, making it a valuable compound for research purposes .
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-[ethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11;/h5-10H,4H2,1-3H3;1H |
InChI Key |
SKIBHKPUCRMHQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(C)C(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
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